2-Benzamido-3-chlorobenzoic acid
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Overview
Description
2-Benzamido-3-chlorobenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamido group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzamido-3-chlorobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with benzamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Benzamido-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzamido-3-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzoic acid: Similar in structure but lacks the benzamido group.
2-Chlorobenzoic acid: Another related compound with a chlorine atom on the benzene ring but without the benzamido group.
Uniqueness
2-Benzamido-3-chlorobenzoic acid is unique due to the presence of both the benzamido group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10ClNO3 |
---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
2-benzamido-3-chlorobenzoic acid |
InChI |
InChI=1S/C14H10ClNO3/c15-11-8-4-7-10(14(18)19)12(11)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
VENYFXJQNUXUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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